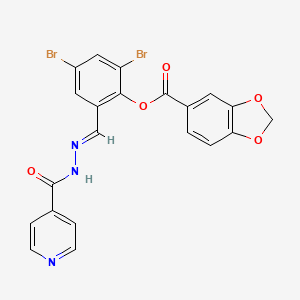

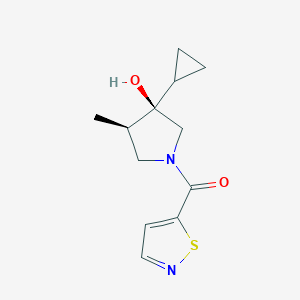

2,4-dibromo-6-(2-isonicotinoylcarbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2,4-dibromo-6-(2-isonicotinoylcarbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate" is a complex organic molecule. Research in the field of organic chemistry often explores the synthesis, structure, and reactivity of such molecules due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of complex organic molecules like this compound involves multi-step reactions, starting from simpler precursors. For instance, Kobayashi et al. (2009) describe reactions involving phenyl isocyanides, which could relate to the synthesis steps for creating intricate molecules similar to the one (Kobayashi, Nakai, & Fukamachi, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using spectroscopic techniques and X-ray crystallography. For example, Metz et al. (2010) utilized X-ray crystallography to determine the structure of related complex organic molecules, highlighting the importance of this method in confirming molecular geometry and stereochemistry (Metz, Knight, Dawsey, Pennington, VanDerveer, Brown, Bigham, & Beam, 2010).

Chemical Reactions and Properties

Chemical reactions involving such molecules can include cycloadditions, rearrangements, and nucleophilic substitutions, depending on the functional groups present. For instance, Novak et al. (2011) studied cycloadditions involving pyrazolidinium compounds, which might share reaction mechanisms with our compound of interest (Novak, Bezenšek, Pezdirc, Grošelj, Kasunič, Podlipnik, Stanovnik, Šimůnek, & Svete, 2011).

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, especially those containing pyrazole, pyrimidine, and triazine rings, are of significant interest due to their diverse biological activities. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have demonstrated their potential as anticancer and anti-5-lipoxygenase agents, highlighting the importance of heterocyclic chemistry in the development of new therapeutic agents (Rahmouni et al., 2016).

Dyes and Fluorescent Materials

Compounds derived from benzodioxole structures have been explored for their application as dyes and fluorescent materials. The synthesis of derivatives and their application as disperse dyes for polyester fibers indicates the relevance of such compounds in materials science and textile engineering (Rangnekar & Dhamnaskar, 1990).

Metal Ion Sensors

Benzodioxole derivatives have also shown potential as metal ion sensors, with certain compounds being able to selectively bind to metal ions like Pb2+ in water. This application is crucial for environmental monitoring and the development of new materials for detecting and quantifying metal ions in various matrices (Villa et al., 2019).

Anticancer and Antibacterial Agents

The exploration of 2-phenyl 1,3-benzodioxole derivatives has revealed their potential as anticancer, DNA-binding, and antibacterial agents. Such studies underscore the role of synthetic organic chemistry in discovering new compounds with significant biological activities, potentially leading to the development of new therapeutic agents (Gupta et al., 2016).

Nootropic Agents

Research into the synthesis of various heterocyclic compounds, including those related to pyrrolidine derivatives, has been motivated by the search for new nootropic agents. These compounds are studied for their potential to enhance cognitive function, demonstrating the broad applicability of synthetic chemistry in addressing diverse therapeutic areas (Valenta et al., 1994).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2,4-dibromo-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Br2N3O5/c22-15-7-14(10-25-26-20(27)12-3-5-24-6-4-12)19(16(23)9-15)31-21(28)13-1-2-17-18(8-13)30-11-29-17/h1-10H,11H2,(H,26,27)/b25-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOBBKVSUUTGKB-KIBLKLHPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)C=NNC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)/C=N/NC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Br2N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,4-dibromo-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535581.png)

![3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5535592.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5535602.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5535614.png)

![1-[(6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B5535630.png)

![9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535634.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-pyridinyl)propanamide dihydrochloride](/img/structure/B5535649.png)

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)

![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)